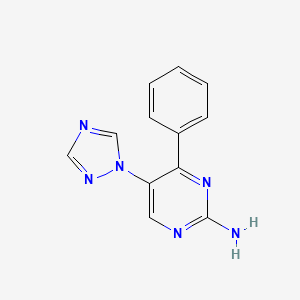

4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine is a heterocyclic compound that features both a triazole and a pyrimidine ring. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The presence of the triazole ring, in particular, is associated with a variety of pharmacological properties, including antifungal, antibacterial, and anticancer activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-2-pyrimidinamine with 1H-1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

科学的研究の応用

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to the presence of the triazole and pyrimidine moieties. These structural features contribute to its interactions with biological targets, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives, including 4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine, demonstrate notable antimicrobial properties. They have been evaluated for their effectiveness against various bacterial and fungal strains. For instance:

- Antifungal Efficacy : Compounds containing the triazole moiety have shown potent antifungal activity against pathogens such as Candida and Aspergillus species. Studies reveal that certain derivatives exhibit higher efficacy than conventional antifungal agents like fluconazole .

- Antibacterial Effects : The compound has also been tested against resistant strains of bacteria, including Staphylococcus aureus. Some derivatives have demonstrated minimum inhibitory concentrations (MIC) significantly lower than those of established antibiotics .

Antiviral Activity

The antiviral potential of this compound has been explored in the context of HIV treatment. Certain analogs have shown promising activity against HIV-1 by inhibiting viral replication at various stages . The mechanism involves direct interaction with viral proteins, enhancing their potential as therapeutic agents in antiviral therapies.

Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

Cancer Treatment

Recent studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves disrupting cellular signaling pathways critical for cancer cell survival .

Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating chronic inflammatory diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated higher efficacy against Candida albicans compared to fluconazole (MIC: 0.5 μg/mL) |

| Study B | Antiviral Activity | Showed significant inhibition of HIV replication with an EC50 value of 3.13 μM |

| Study C | Antibacterial Effects | Effective against MRSA strains with MIC values lower than traditional antibiotics |

作用機序

The mechanism of action of 4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed pharmacological effects .

類似化合物との比較

Similar Compounds

1,2,4-Triazole derivatives: Known for their antifungal and antibacterial activities.

Pyrimidine derivatives: Often used in anticancer and antiviral drugs.

Uniqueness

4-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine is unique due to its combined triazole and pyrimidine structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .

生物活性

4-Phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, anti-inflammatory, and antiviral activities. The compound's structure and its relationship to biological efficacy are also discussed.

Chemical Structure

The compound this compound features a triazole ring fused with a pyrimidine structure. This unique arrangement contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that substituted triazoles possess broad-spectrum antimicrobial activity, including against resistant strains .

Antifungal Activity

Substituted triazole derivatives have been recognized for their antifungal capabilities. Specifically, studies have demonstrated that compounds related to this compound exhibit antifungal activity against pathogens such as Candida tropicalis . The mechanism of action often involves the inhibition of fungal cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have also been documented. Certain compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, some related compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antiviral Activity

Recent findings suggest that triazole compounds can serve as effective antiviral agents. A study focused on the design of triazole derivatives as inhibitors of HIV-1 capsid assembly indicated promising results. The compound 6a-9 derived from this research exhibited significant antiviral activity with an EC50 of 3.13 μM . This highlights the potential of triazole-based compounds in developing new antiviral therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the triazole and pyrimidine rings is crucial for interaction with biological targets. Modifications on these rings can enhance or diminish activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on Triazole | Increases antimicrobial potency |

| Alteration in Pyrimidine | Enhances anti-inflammatory effects |

| Phenyl Group Variation | Impacts overall bioactivity |

Case Studies

Several studies illustrate the effectiveness of triazole derivatives:

- Antifungal Efficacy : A study demonstrated that a related compound effectively inhibited Candida species with minimal cytotoxicity .

- Antiviral Properties : Research on HIV inhibitors derived from similar structures showed promising results in inhibiting viral replication stages .

- Anti-inflammatory Assessment : A comparative analysis revealed that certain derivatives significantly reduced inflammation in animal models compared to traditional treatments .

特性

IUPAC Name |

4-phenyl-5-(1,2,4-triazol-1-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c13-12-15-6-10(18-8-14-7-16-18)11(17-12)9-4-2-1-3-5-9/h1-8H,(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSMPFAZCACHGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2N3C=NC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。